molecular formula C17H12N2O2 B3722863 2-benzyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

2-benzyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No. B3722863
M. Wt: 276.29 g/mol
InChI Key: JMQVNCVXXWGYTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one is a novel organic compound that has gained attention in recent years for its potential application in scientific research. This compound is synthesized using a specific method and has been found to have unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-benzyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one is not fully understood. However, it has been suggested that this compound inhibits the activity of specific enzymes or proteins involved in the regulation of cellular processes. For example, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
2-benzyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models, and inhibit the replication of certain viruses. Additionally, this compound has been found to have antioxidant properties, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

The advantages of using 2-benzyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one in lab experiments include its unique chemical structure, which allows for the study of specific molecular pathways, and its potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action is not fully understood, and the compound may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-benzyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one. First, further studies are needed to elucidate the mechanism of action and identify specific targets of this compound. Second, the therapeutic potential of this compound should be explored further, including its potential use in combination with other drugs. Third, the synthesis method should be optimized to improve the yield and purity of the product. Finally, the toxicity and pharmacokinetics of this compound should be studied to determine its safety and efficacy in vivo.

Scientific Research Applications

2-benzyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one has potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and biochemistry. This compound has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. It can be used as a lead compound for the development of novel drugs targeting specific molecular pathways. Additionally, this compound can be used as a tool for studying the mechanism of action of various biological processes.

properties

IUPAC Name

2-benzyl-3H-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c20-17-16-15(12-8-4-5-9-13(12)21-16)18-14(19-17)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQVNCVXXWGYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(C(=O)N2)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.